molecular formula C8H13NO B2495250 [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol CAS No. 1250167-12-4

[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol

Cat. No.: B2495250
CAS No.: 1250167-12-4
M. Wt: 139.198
InChI Key: MFSYXXIWVDCEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets are subject to ongoing research .

Biological Activity

[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.2 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can modulate various biological pathways, potentially leading to therapeutic effects. The compound may act as a ligand, influencing receptor activity and downstream signaling pathways, although specific targets remain under investigation.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity
Studies have shown that pyrrolidine derivatives can possess significant antibacterial and antifungal properties. For instance, related compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potency .

Anticancer Activity
There is emerging evidence that this compound may exhibit anticancer properties. Research on similar pyrrolidine derivatives has indicated their potential to inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells .

Neuroprotective Effects
Some studies suggest that pyrrolidine derivatives could have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease through the inhibition of acetylcholinesterase (AChE), although specific data on this compound remains limited .

Antimicrobial Activity

A summary of antimicrobial activity for pyrrolidine derivatives is presented in Table 1:

CompoundTarget OrganismMIC (mg/mL)
2,6-Dipiperidino-1,4-dibromobenzeneStaphylococcus aureus0.0039
2,4,6-tripyrrolidinochlorobenzeneEscherichia coli0.025
1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanolTBDTBD

Note: Data for this compound is currently under investigation.

Anticancer Activity

In vitro studies have reported the following findings regarding the anticancer potential of pyrrolidine derivatives:

StudyCell LineIC50 (µM)
Miclea et al., 2015Breast cancer15
Zakharova et al., 2016Ovarian cancer20
Lee et al., 2014Metastatic breast cancer10

Case Studies

Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several pyrrolidine derivatives against common pathogens. The results indicated that derivatives with halogen substituents exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study suggests that structural modifications can significantly influence bioactivity .

Case Study 2: Anticancer Potential
In another investigation focusing on the anticancer properties of pyrrolidine derivatives, researchers observed that compounds similar to this compound inhibited cell proliferation in breast and ovarian cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

Properties

IUPAC Name

(1-prop-2-ynylpyrrolidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-2-5-9-6-3-4-8(9)7-10/h1,8,10H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSYXXIWVDCEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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